L-Lysine acetate

Übersicht

Beschreibung

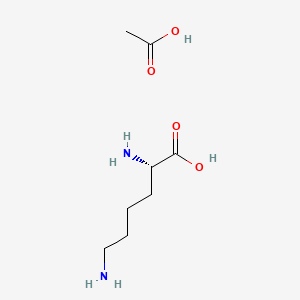

Lysinacetat ist eine Salzform der essentiellen Aminosäure Lysin, die für die menschliche und tierische Ernährung von entscheidender Bedeutung ist. Lysin selbst ist eine α-Aminosäure mit der chemischen Formel HO2CCH(NH2)(CH2)4NH2. Es ist essentiell, da der menschliche Körper es nicht synthetisieren kann und es aus der Nahrung gewonnen werden muss. Lysinacetat wird häufig in Arzneimitteln, Nahrungsergänzungsmitteln und als Futtermittelzusatzstoff in der Tierindustrie eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Lysinacetat kann durch Reaktion von Lysinhydrochlorid mit Essigsäure synthetisiert werden. Das Verfahren beinhaltet die Herstellung einer Lysinhydrochloridlösung, deren Entchlorierung zur Gewinnung einer hochreinen Lysinlösung und deren anschließende Reaktion mit Eisessig zur Bildung von Lysinacetat. Die Lösung wird dann nanofiltriert, entfärbt, ultrafiltriert, konzentriert und kristallisiert, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Lysinacetat erfolgt typischerweise durch mikrobielle Fermentation. Arten wie Corynebacterium glutamicum und Escherichia coli werden zur Lysinproduktion durch Fermentation verwendet. Das Lysin wird dann durch chemische Reaktionen mit Essigsäure in Lysinacetat umgewandelt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lysine acetate can be synthesized by reacting lysine hydrochloride with acetic acid. The process involves preparing a lysine hydrochloride solution, dechlorinating it to obtain a high-purity lysine solution, and then reacting it with glacial acetic acid to form lysine acetate. The solution is then nano-filtered, decolorized, ultra-filtered, concentrated, and crystallized to obtain the final product .

Industrial Production Methods

Industrial production of lysine acetate typically involves microbial fermentation. Species such as Corynebacterium glutamicum and Escherichia coli are used to produce lysine through fermentation. The lysine is then converted to lysine acetate through chemical reactions involving acetic acid .

Analyse Chemischer Reaktionen

Reaktionstypen

Lysinacetat durchläuft verschiedene chemische Reaktionen, darunter:

Nucleophile Substitution: Lysin kann mit Anhydriden, Aldehyden und anderen Elektrophilen in nucleophilen Substitutionsreaktionen reagieren.

Acylierung: Lysin reagiert mit Acylierungsmitteln, um acylierte Lysinderivate zu bilden.

Oxidation und Reduktion: Lysin kann Oxidations- und Reduktionsreaktionen unterliegen, obwohl diese weniger häufig sind

Häufige Reagenzien und Bedingungen

Anhydride: Werden in nucleophilen Substitutionsreaktionen verwendet.

Essigsäure: Wird bei der Synthese von Lysinacetat verwendet.

Hauptprodukte, die gebildet werden

Acylierte Lysinderivate: Werden durch Acylierungsreaktionen gebildet.

Imine und sekundäre Amine: Werden durch Reaktionen mit Aldehyden gebildet.

Wissenschaftliche Forschungsanwendungen

Lysinacetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Spielt eine Rolle bei der Proteinsynthese und wird in Studien zum Aminosäurestoffwechsel verwendet.

Medizin: Wird in Lösungen zur parenteralen Ernährung (TPN) verwendet, um Patienten essentielle Aminosäuren zuzuführen. .

Industrie: Wird als Futtermittelzusatzstoff zur Förderung des Wachstums bei Geflügel und Nutztieren verwendet.

Wirkmechanismus

Lysinacetat übt seine Wirkungen hauptsächlich durch seine Rolle als essentielle Aminosäure aus. Es ist an der Proteinsynthese, der Kollagenvernetzung und der Aufnahme essentieller Mineralien beteiligt. Lysin spielt auch eine Rolle bei der Produktion von Carnitin, das für den Fettsäurestoffwechsel unerlässlich ist. Im Zusammenhang mit seiner antiviralen Aktivität konkurriert Lysin mit Arginin, das für die Replikation des Herpes-simplex-Virus notwendig ist .

Wirkmechanismus

Lysine acetate exerts its effects primarily through its role as an essential amino acid. It is involved in protein synthesis, collagen crosslinking, and the uptake of essential minerals. Lysine also plays a role in the production of carnitine, which is crucial for fatty acid metabolism. In the context of its antiviral activity, lysine competes with arginine, which is necessary for the replication of the herpes simplex virus .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Lysinhydrochlorid: Eine weitere Salzform von Lysin, die häufig in Nahrungsergänzungsmitteln und Tierfutter verwendet wird.

Lysin Citrat: Eine weniger häufige Form von Lysin, die durch Reaktion von Lysin mit Zitronensäure synthetisiert werden kann.

Einzigartigkeit

Lysinacetat zeichnet sich durch seine hohe Wasserlöslichkeit und seine Stabilität im Vergleich zur freien Basenform von Lysin aus. Aufgrund dieser Eigenschaften wird es in bestimmten pharmazeutischen und ernährungsphysiologischen Anwendungen bevorzugt .

Biologische Aktivität

L-Lysine acetate is a salt of the essential amino acid L-lysine, which plays a crucial role in various biological processes. This article explores its biological activity, focusing on its effects on vascular health, metabolic processes, and potential therapeutic applications.

Overview of this compound

This compound is often used in dietary supplements and animal feed due to its essential role in protein synthesis and metabolism. It is recognized for its potential to influence various physiological functions, including calcium metabolism and vascular health.

1. Vascular Health

This compound has been shown to have significant effects on vascular calcification. A study demonstrated that dietary L-lysine significantly suppressed plasma intact parathyroid hormone levels in adenine-induced rats, which are models for studying vascular calcification. The results indicated that this compound prevents arterial calcification by inhibiting mineral precipitation in vascular smooth muscle cells (VSMCs) and promoting a healthier bone-vascular axis .

Table 1: Effects of this compound on Vascular Calcification in Animal Models

| Study Reference | Dosage | Model Used | Key Findings |

|---|---|---|---|

| 40 μg/kg | Adenine rats | Ameliorated arterial calcification | |

| 2.5% in diet | Adenine rats | Inhibited ectopic calcification |

2. Metabolic Effects

This compound influences various metabolic pathways. It has been observed to suppress plasma intact parathyroid hormone (iPTH) levels and elevate plasma levels of alanine, proline, arginine, and homoarginine, which are critical for metabolic functions . This modulation of amino acid levels can affect protein synthesis and overall metabolism.

3. Safety and Toxicity

Clinical trials involving human subjects have reported no adverse effects with daily intakes ranging from 0.6 to 6 g/day over extended periods . A subchronic toxicity study in rats identified a no observed adverse effect level (NOAEL) of 3357 mg/kg body weight per day, indicating that this compound is generally safe when consumed within recommended limits .

Case Study 1: Dietary Supplementation in Schizophrenia

In a randomized controlled trial involving patients with schizophrenia, supplementation with L-lysine (6 g/day) for eight weeks showed no adverse effects while potentially improving symptoms related to the disorder . This suggests that this compound may have broader implications beyond vascular health.

Case Study 2: Osteoporosis Prevention

Research indicates that this compound can protect against osteoporotic changes in animal models. In adenine-treated rats, it was found to inhibit pancreatic tissue damage and support bone health by maintaining calcium balance .

Eigenschaften

IUPAC Name |

acetic acid;(2S)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.C2H4O2/c7-4-2-1-3-5(8)6(9)10;1-2(3)4/h5H,1-4,7-8H2,(H,9,10);1H3,(H,3,4)/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNJROHIFSLGRA-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56-87-1 (Parent) | |

| Record name | Lysine acetate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057282492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80886223 | |

| Record name | L-Lysine, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57282-49-2, 52315-76-1 | |

| Record name | L-Lysine, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57282-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52315-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052315761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysine acetate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057282492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Lysine, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-lysine acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-lysine monoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTL6G7LIWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.